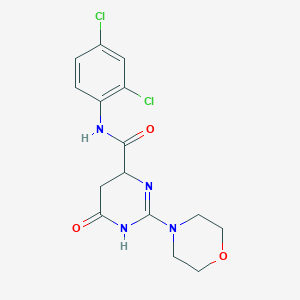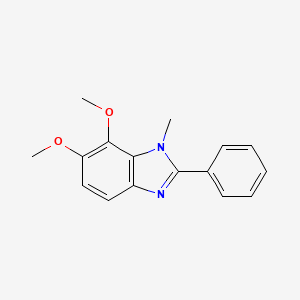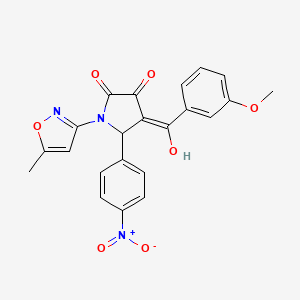
2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide, also known as DPBS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. 2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide has also been investigated for its potential as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide has been found to have antibacterial properties, which could be useful in the development of new antibiotics.
Mécanisme D'action
The exact mechanism of action of 2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer growth, and bacterial growth.
Biochemical and Physiological Effects
2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes and signaling pathways. Additionally, 2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide has been found to induce apoptosis, or programmed cell death, in cancer cells. In animal studies, 2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide has been shown to have anti-inflammatory effects and to reduce tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide in lab experiments is its specificity. It has been shown to selectively target certain enzymes and signaling pathways, making it a useful tool for studying their functions. Additionally, 2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using 2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide is its potential toxicity. It is important to use appropriate safety measures when handling 2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide in lab experiments.
Orientations Futures
There are several future directions for research involving 2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide. One area of interest is its potential as a cancer treatment. Further studies are needed to determine its effectiveness in vivo and to investigate its potential side effects. Another future direction is the development of new antibiotics based on 2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide's antibacterial properties. Additionally, 2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide could be studied further to gain a better understanding of its mechanism of action and to identify new targets for drug development.
In conclusion, 2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide in these areas.
Méthodes De Synthèse
2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,4-dimethylbenzenesulfonyl chloride with 1-phenylethylamine. The resulting compound is then purified through recrystallization. The purity of the final product is crucial for its use in scientific research.
Propriétés
IUPAC Name |
2,4-dimethyl-N-(1-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-9-10-16(13(2)11-12)20(18,19)17-14(3)15-7-5-4-6-8-15/h4-11,14,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLWHNHEGULXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC(C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2-phenyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5397846.png)

![N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5397857.png)
![(4aS*,8aR*)-6-[(3-ethylisoxazol-5-yl)methyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5397858.png)

![2-(4-methylphenoxy)-N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide](/img/structure/B5397868.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5397873.png)
![4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate](/img/structure/B5397878.png)

![methyl 2-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]benzoate](/img/structure/B5397907.png)

![5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2,3'-bipyridine](/img/structure/B5397924.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5397925.png)
![ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5397946.png)